2-[4-(cyanomethyl)phenyl]acetic acid molecular weight and formula
2-[4-(cyanomethyl)phenyl]acetic acid molecular weight and formula
An In-Depth Technical Guide to 2-[4-(cyanomethyl)phenyl]acetic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-[4-(cyanomethyl)phenyl]acetic acid, a bifunctional organic compound with significant potential as a versatile building block in pharmaceutical and chemical research. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its molecular characteristics, a robust methodology for its synthesis and characterization, and a discussion of its applications as a strategic chemical intermediate.
Core Molecular and Physicochemical Properties
2-[4-(cyanomethyl)phenyl]acetic acid is a derivative of phenylacetic acid, a scaffold that is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The subject molecule is distinguished by a cyanomethyl (-CH₂CN) group at the para-position of the phenyl ring, in addition to the acetic acid moiety. This unique arrangement of functional groups—a carboxylic acid and a nitrile—imparts a dual reactivity that makes it a valuable precursor for the synthesis of more complex molecular architectures.
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-[4-(cyanomethyl)phenyl]acetic acid | N/A |
| CAS Number | 56066-92-3 | N/A |
| Molecular Formula | C₁₀H₉NO₂ | N/A |
| Molecular Weight | 175.18 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Functional Groups | Carboxylic Acid, Nitrile, Aromatic Ring | N/A |
Synthesis and Structural Characterization
The synthesis of phenylacetic acid derivatives is well-documented, with the hydrolysis of a corresponding benzyl cyanide being a primary and effective route.[3] A logical and efficient pathway to 2-[4-(cyanomethyl)phenyl]acetic acid involves the selective hydrolysis of one of the two nitrile groups in the precursor, 1,4-bis(cyanomethyl)benzene.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a common bulk chemical, p-xylene. The causality behind this choice is its commercial availability and the straightforward, well-established chemical transformations required to introduce the necessary functional groups.
Caption: Proposed synthetic workflow for 2-[4-(cyanomethyl)phenyl]acetic acid.
Experimental Protocol: Synthesis via Partial Hydrolysis
This protocol describes a self-validating system where the identity and purity of the final product are confirmed through rigorous analytical characterization. The choice of controlled acidic conditions for hydrolysis is critical; it exploits the potential for a stepwise reaction, allowing for the isolation of the mono-acid product before the second nitrile group is hydrolyzed.
Materials:
-
1,4-Bis(cyanomethyl)benzene
-
Sulfuric Acid (70% aqueous solution)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate (5% aqueous solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-bis(cyanomethyl)benzene with a 70% sulfuric acid solution. The use of moderately concentrated acid is a deliberate choice to facilitate hydrolysis while managing the reaction's exothermicity.[3]
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Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress must be monitored closely using an appropriate technique (e.g., Thin Layer Chromatography) to maximize the yield of the mono-hydrolyzed product and prevent the formation of the di-acid byproduct.
-
Quenching and Workup: After the optimal reaction time, cool the mixture to room temperature and carefully pour it into a beaker of cold water/ice to precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate. The organic solvent choice is based on its ability to dissolve the product while having low miscibility with water.
-
Acid-Base Wash: Wash the combined organic layers with a 5% sodium bicarbonate solution. The target compound, being a carboxylic acid, will deprotonate and move into the aqueous basic layer, while the unreacted dinitrile precursor remains in the organic layer. This is a crucial purification step.
-
Re-acidification and Isolation: Separate the aqueous layer and re-acidify it with concentrated HCl until the solution is acidic (pH ~2), leading to the precipitation of the purified 2-[4-(cyanomethyl)phenyl]acetic acid.
-
Final Purification: Filter the solid product, wash with cold deionized water, and dry under a vacuum. For enhanced purity, perform a final recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
To confirm the structural integrity and purity of the synthesized compound, a suite of spectroscopic methods should be employed.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: a singlet for the two protons of the acetic acid methylene group (-CH₂COOH), another singlet for the two protons of the cyanomethyl group (-CH₂CN), and a set of doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted benzene ring.[4]
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the nitrile carbon (~118 ppm), the carbonyl carbon of the carboxylic acid (~175 ppm), two distinct methylene carbons, and the aromatic carbons.[5]
-
FT-IR Spectroscopy: The infrared spectrum provides definitive evidence of the key functional groups. Expect to observe a strong, broad absorption for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), a sharp, intense C=O stretch (~1700 cm⁻¹), and a medium, sharp C≡N stretch for the nitrile group (~2250 cm⁻¹).[6]
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Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight with a molecular ion peak [M+H]⁺ at m/z 176.0657, corresponding to the formula C₁₀H₁₀NO₂.
Applications in Pharmaceutical Research and Development
The true value of 2-[4-(cyanomethyl)phenyl]acetic acid lies in its utility as a versatile chemical intermediate. Its two distinct functional groups can be manipulated independently to build a diverse library of compounds for drug discovery screening.
Role as a Bifunctional Building Block
The carboxylic acid can undergo standard transformations (e.g., esterification, amidation) to introduce a variety of side chains, while the nitrile group can be reduced to an amine or hydrolyzed to another carboxylic acid, opening up further avenues for derivatization. This strategic potential is critical for generating novel chemical entities in hit-to-lead campaigns.[1]
Caption: Derivatization potential of the core scaffold for drug discovery.
Potential in Bioactive Molecule Synthesis
Phenylacetic acid derivatives are known to exhibit a wide range of biological activities, including use as non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[7][8]
-
NSAID Analogs: The structure serves as a potential starting point for analogs of drugs like Diclofenac.
-
Enzyme Inhibitors: The reactive moieties can be used to synthesize targeted covalent inhibitors or to probe the active sites of enzymes.[9]
-
CNS Agents: The phenylacetic acid core is present in various compounds that act on the central nervous system.
The strategic incorporation of this building block allows for the exploration of new chemical space, which is a cornerstone of modern drug re-innovation and the development of new active pharmaceutical ingredients (APIs).[10]
Safety, Handling, and Storage
As with any laboratory chemical, 2-[4-(cyanomethyl)phenyl]acetic acid should be handled with care in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required.
-
Toxicological Profile: While specific data is limited, compounds with nitrile and carboxylic acid functionalities can be irritants to the skin, eyes, and respiratory system. Oral toxicity is also a possibility.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-[4-(cyanomethyl)phenyl]acetic acid represents a highly valuable and strategically important molecule for chemical and pharmaceutical research. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex organic compounds. The synthetic and analytical protocols outlined in this guide offer a reliable framework for its preparation and validation, empowering researchers to leverage its full potential in the discovery and development of next-generation therapeutics.
References
-
The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]
-
US Environmental Protection Agency (EPA). 2-(4-Cyanobenzoyl)phenyl acetate Properties. CompTox Chemicals Dashboard. Available from: [Link]
-
Synthonix Corporation. 2-((4-Cyanophenyl)amino)acetic acid. Available from: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
PubChem. 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. phenylacetic acid. Available from: [Link]
-
Biological Magnetic Resonance Bank (BMRB). bmse000220 Phenylacetic Acid. Available from: [Link]
-
Wikipedia. Phenylacetic acid. Available from: [Link]
- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
National Center for Biotechnology Information. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. PMC. Available from: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link]
-
MilliporeSigma. 4-Cyanophenylacetic acid. Available from: [Link]
-
University of Waikato Research Commons. Substituted phenylarsonic acids; structures and spectroscopy. Available from: [Link]
-
Sciencemadness Wiki. Phenylacetic acid. Available from: [Link]
-
Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Available from: [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available from: [Link]
-
Pharma's Almanac. Facilitating Drug Re-Innovation with Artificial Intelligence. Available from: [Link]
Sources
- 1. inventivapharma.com [inventivapharma.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
